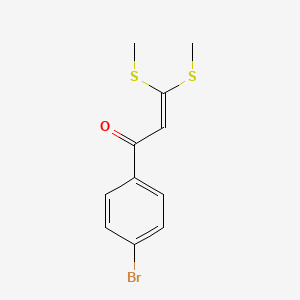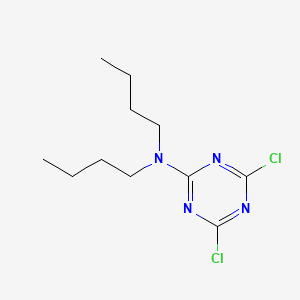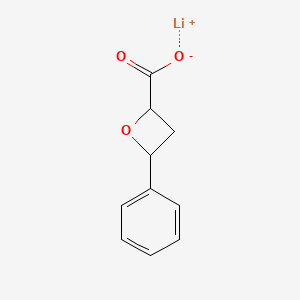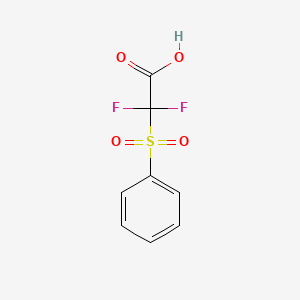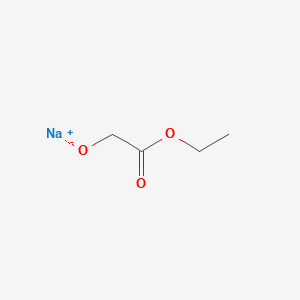
Ethyl Sodium Glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Sodium Glycolate is a chemical compound that belongs to the class of glycolates, which are salts or esters of glycolic acid. Glycolic acid is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Ethyl Sodium Glycolate can be synthesized through several methods. One common method involves the esterification of glycolic acid with ethanol in the presence of a catalyst. Another method involves the reaction of glyoxal with ethanol in the presence of a catalyst such as HZSM-5 molecular sieves . The industrial production of this compound often involves the use of glyoxal as a starting material, which helps in reducing the cost and improving the yield of the product .
Chemical Reactions Analysis
Ethyl Sodium Glycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycolic acid and other oxidation products.
Reduction: It can be reduced to form ethylene glycol.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Esterification: It can form esters with various alcohols.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts. The major products formed from these reactions include glycolic acid, ethylene glycol, and various esters .
Scientific Research Applications
Ethyl Sodium Glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various medicinal compounds and agrochemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the formulation of skincare products due to its exfoliating properties.
Industry: It is used in the production of polymers, solvents, and additives for ink and paint.
Mechanism of Action
The mechanism of action of Ethyl Sodium Glycolate involves its ability to act as both an alcohol and an acid. It can participate in various biochemical reactions, including esterification and oxidation-reduction reactions. The molecular targets and pathways involved include the glycolate biosynthetic pathway and the glyoxylate shunt .
Comparison with Similar Compounds
Ethyl Sodium Glycolate is similar to other glycolates such as methyl glycolate and sodium glycolate. it is unique due to its specific ester and sodium salt structure, which gives it distinct chemical properties and applications. Similar compounds include:
Methyl Glycolate: An ester of glycolic acid with methanol.
Sodium Glycolate: The sodium salt of glycolic acid.
This compound stands out due to its higher solubility in organic solvents and its use in a broader range of industrial applications .
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
126.09 g/mol |
IUPAC Name |
sodium;2-ethoxy-2-oxoethanolate |
InChI |
InChI=1S/C4H7O3.Na/c1-2-7-4(6)3-5;/h2-3H2,1H3;/q-1;+1 |
InChI Key |
XHPLMWCOBFTCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)

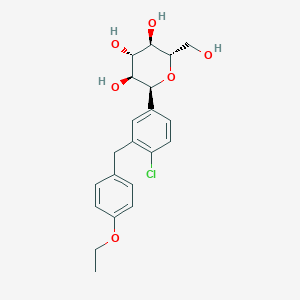
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
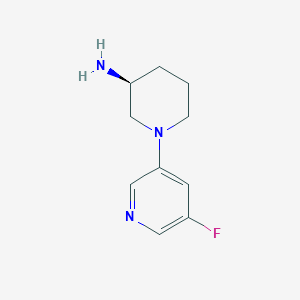

![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
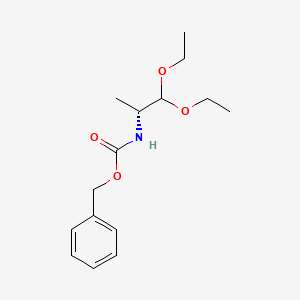
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
